molecular formula C8H7N2P B14362789 3-phenyl-4H-1,2,4-diazaphosphole CAS No. 93646-65-2

3-phenyl-4H-1,2,4-diazaphosphole

Cat. No.: B14362789
CAS No.: 93646-65-2
M. Wt: 162.13 g/mol
InChI Key: BJCCRVYUUGDLGP-UHFFFAOYSA-N
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Description

3-Phenyl-4H-1,2,4-diazaphosphole is a heterocyclic compound that incorporates a phosphorus atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of the phosphorus atom in the ring imparts distinctive characteristics to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4H-1,2,4-diazaphosphole can be achieved through several methods. One common approach involves the cyclocondensation of 4-phenyl-2-amino-1,3-thiazole with chloromethyl dichlorophosphine. Another method includes the 4+1 cyclocondensation of cycloimmonium salts derived from 4-phenyl-2-amino-1,3-thiazole and 2-aminopyridine with phosphorus trichloride and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4H-1,2,4-diazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phosphorus atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions include phosphine oxides, substituted diazaphospholes, and various coordination complexes with metals .

Scientific Research Applications

3-Phenyl-4H-1,2,4-diazaphosphole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-4H-1,2,4-diazaphosphole involves its interaction with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

    4H-1,4,2-diazaphospholes: These compounds share a similar ring structure but differ in the position of the nitrogen atoms.

    1,2,3-diazaphospholes: These compounds have a different arrangement of the nitrogen and phosphorus atoms within the ring.

Uniqueness

3-Phenyl-4H-1,2,4-diazaphosphole is unique due to its specific arrangement of atoms, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .

Properties

CAS No.

93646-65-2

Molecular Formula

C8H7N2P

Molecular Weight

162.13 g/mol

IUPAC Name

3-phenyl-4H-1,2,4-diazaphosphole

InChI

InChI=1S/C8H7N2P/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6,11H

InChI Key

BJCCRVYUUGDLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CP2

Origin of Product

United States

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